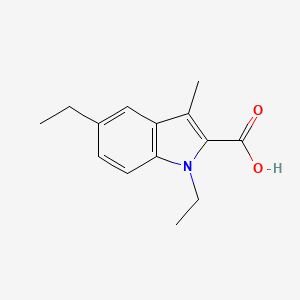

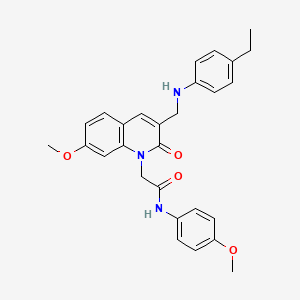

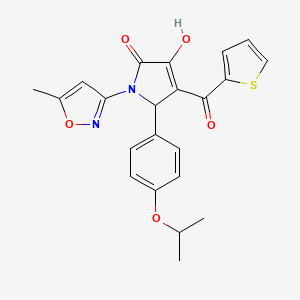

![molecular formula C18H16N4O2 B2455784 N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]cyclopropanecarboxamide CAS No. 921522-48-7](/img/structure/B2455784.png)

N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]cyclopropanecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]cyclopropanecarboxamide” is a compound that belongs to the class of pyrido[2,3-d]pyrimidines . Pyrido[2,3-d]pyrimidines are an important class of nitrogen heterocyclic compounds with a wide range of applications . They have proven to be convenient building blocks for the synthesis of various fused heterocycles .

Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidines involves several steps. One method involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization to pyrido[2,3-d]pyrimidin-5-one . This reaction is accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of the compound .Molecular Structure Analysis

The molecular structure of “N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]cyclopropanecarboxamide” is complex, with a pyridopyrimidine core. Depending on where the nitrogen atom is located in pyridine, we can find four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings .Chemical Reactions Analysis

The chemical reactions involving “N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]cyclopropanecarboxamide” are complex and involve several steps. One reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization to pyrido[2,3-d]pyrimidin-5-one .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]cyclopropanecarboxamide” include its yield, melting point, and IR spectrum . For example, one synthesized compound had a yield of 88%, formed yellow crystals, and had a melting point of 210–212 °C .Applications De Recherche Scientifique

Antitumor Activity

The compound has been investigated for its antitumor potential. In a study by Liu et al., seventeen novel derivatives of this compound were synthesized and evaluated for growth inhibition in human solid tumor cell lines and a human leukemia cell line (HL-60). Notably, compound IVa demonstrated superior activity compared to other derivatives and even outperformed the positive control, temozolomide. At a concentration of 40 μg/mL of IVa, the survival rate of all tested tumor cells was less than 10%. Interestingly, esters displayed more potent antitumor activity than amides and temozolomide against HL-60 cells .

Scaffold for Inhibitor Development

Given its unique structure, pyrido[2,3-d]pyrimidines have emerged as promising scaffolds for developing inhibitors. Researchers have explored their potential in various therapeutic areas, including kinase inhibitors, enzyme modulators, and receptor antagonists. The compound’s specific structural features may allow for targeted interactions with biological macromolecules, making it valuable for drug discovery .

Nanorod Synthesis

In a different context, the compound has been implicated in the synthesis of MoO3 nanorods. Researchers introduced a novel preparation route for MoO3 nanorods using exfoliated 2H-MoS2. The process involved auto-oxidation of a mixture of N-methyl-2-pyrrolidone and water via sonication-assisted exfoliation of MoS2. The resulting nanorods hold potential for applications in materials science and catalysis .

Orientations Futures

The future directions for the study of “N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]cyclopropanecarboxamide” and similar compounds could involve further exploration of their biological potential . The pyridopyrimidine moiety is present in relevant drugs and, in recent years, it has been studied in the development of new therapies .

Mécanisme D'action

Target of Action

Similar compounds, such as other pyrido[2,3-d]pyrimidines, have been known to target enzymes likedihydrofolate reductase (DHFR) and mTOR kinase , which play crucial roles in cell growth and proliferation.

Mode of Action

Based on the activities of similar compounds, it may inhibit the activity of its target enzymes, leading to changes in cellular processes .

Biochemical Pathways

The compound likely affects the biochemical pathways associated with its target enzymes. For instance, inhibition of DHFR would disrupt the folate pathway, affecting DNA synthesis and cell division . Similarly, inhibition of mTOR kinase would impact the mTOR signaling pathway, influencing cell growth and proliferation .

Pharmacokinetics

A related compound showed improved pharmacokinetic profiles in in vivo studies . The compound’s bioavailability would be influenced by its absorption, distribution, metabolism, and excretion properties.

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Inhibition of target enzymes could lead to decreased cell growth and proliferation . The compound might also exhibit antimicrobial and cytotoxic activities .

Propriétés

IUPAC Name |

N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O2/c1-11-20-16-15(6-3-9-19-16)18(24)22(11)14-5-2-4-13(10-14)21-17(23)12-7-8-12/h2-6,9-10,12H,7-8H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXBSDXIWVWPVRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=N2)C(=O)N1C3=CC=CC(=C3)NC(=O)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]cyclopropanecarboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

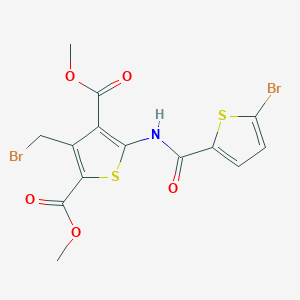

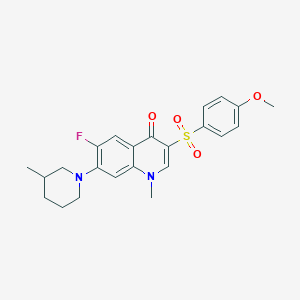

![[4-(3-Fluoro-4-methoxyphenyl)-5-methylpyrimidin-2-yl]thiourea](/img/structure/B2455703.png)

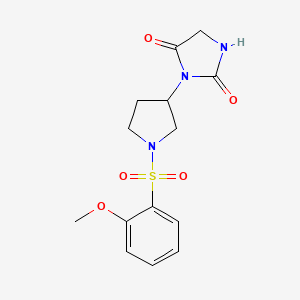

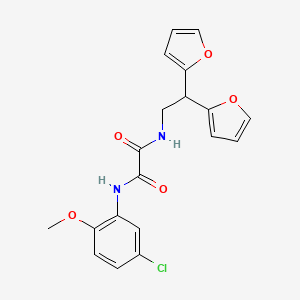

![8-(3-methyl-1,2,4-oxadiazol-5-yl)-2-[2-(4-methylphenyl)-2-oxoethyl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2455713.png)

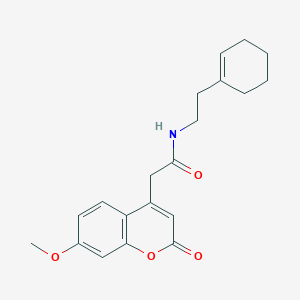

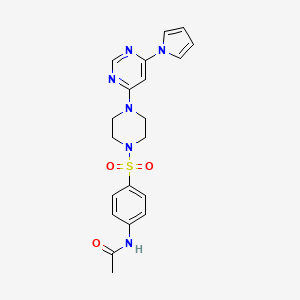

![3-(morpholin-4-ylsulfonyl)-N-{2-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide](/img/structure/B2455719.png)

![N-[2-(2-Fluorophenyl)-2-methoxypropyl]-9-methylpurin-6-amine](/img/structure/B2455721.png)